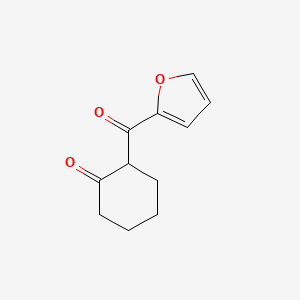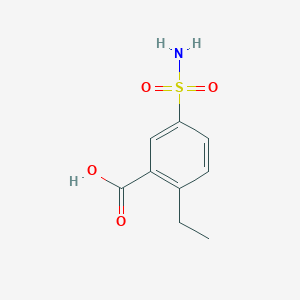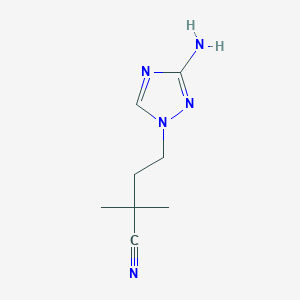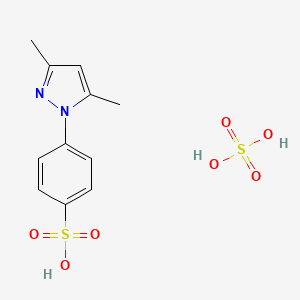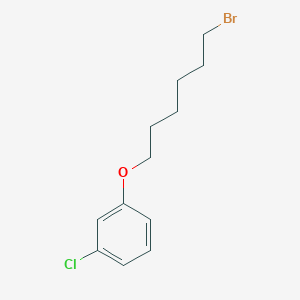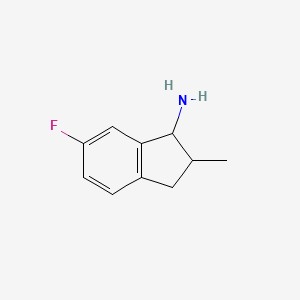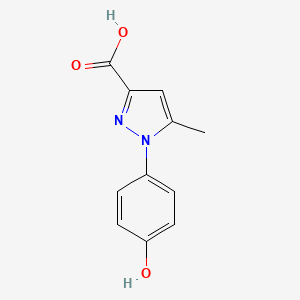![molecular formula C11H16O2 B13072163 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bicyclo[222]octan-2-yl}-3-oxopropanal is an organic compound with the molecular formula C11H16O2 It features a bicyclo[222]octane core, which is a saturated bicyclic structure, and an oxopropanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal can be achieved through several synthetic routes. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the oxopropanal group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and functional group transformations, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal involves its interaction with molecular targets and pathways in biological systems. The bicyclo[2.2.2]octane core provides a rigid and stable framework, while the oxopropanal group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a saturated bicyclic structure but lacking the oxopropanal group.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
2-Oxabicyclo[2.2.2]octane: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal is unique due to the presence of both the bicyclo[2.2.2]octane core and the oxopropanal group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.2]octanyl)-3-oxopropanal |
InChI |
InChI=1S/C11H16O2/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h6,8-10H,1-5,7H2 |
Clé InChI |
ABRPVIUNQORTTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)


